molecular formula C8H14O2 B13734146 2(3H)-Furanone, dihydro-4,4-diethyl- CAS No. 33867-33-3

2(3H)-Furanone, dihydro-4,4-diethyl-

Cat. No.: B13734146
CAS No.: 33867-33-3
M. Wt: 142.20 g/mol
InChI Key: HQTJKEWNLFHMHR-UHFFFAOYSA-N
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Description

Overview of Furanone Derivatives in Contemporary Organic Chemistry

Furanones are a class of organic compounds characterized by a five-membered ring containing an oxygen atom and a ketone group. nih.gov Their derivatives are ubiquitous in nature and have garnered significant attention in various scientific fields. In medicinal chemistry, the furanone scaffold is a valuable structural motif for the design of new therapeutic agents, with some derivatives exhibiting antimicrobial, anti-inflammatory, and antioxidant properties.

The applications of furanone derivatives extend to the flavor and fragrance industry, where they are prized for their unique aromas. chemicalbook.com Furthermore, their chemical reactivity makes them versatile intermediates in the synthesis of more complex molecules. chemicalbook.com The synthesis and photophysical properties of new furanone derivatives are active areas of research, with studies exploring their absorption and emission spectra in various solvents. researchgate.net

Significance of Dihydrofuranone Architectures in Chemical Research

Dihydrofuranones, also known as γ-butyrolactones, are saturated or partially saturated furanones. These structures are significant as chiral building blocks in synthetic organic chemistry. nih.gov The stereochemistry of substituents on the dihydrofuranone ring is often crucial for their biological activity, making the enantioselective synthesis of these compounds an important research focus.

The dihydrofuranone ring is a common feature in a variety of natural products. The versatility of this scaffold allows for a range of chemical transformations, making it a valuable tool for synthetic chemists. chemicalbook.com Research in this area includes the development of convenient synthetic routes to isotopically labeled dihydro-2(3H)-furanones for use in metabolic studies and other applications. nih.gov

Scope of Academic Inquiry into 2(3H)-Furanone, dihydro-4,4-diethyl-

Direct and extensive academic research specifically focused on 2(3H)-Furanone, dihydro-4,4-diethyl- is not widely documented in publicly available literature. However, its chemical identity can be understood within the context of its parent structure and related analogs. The study of similar 4,4-disubstituted dihydrofuranones, such as the dimethyl variant, provides a basis for predicting its general chemical and physical properties. nist.govnist.gov

The scientific interest in 2(3H)-Furanone, dihydro-4,4-diethyl- would likely lie in comparing its properties and reactivity to other 4,4-disubstituted dihydrofuranones. Research could explore how the presence of two ethyl groups at the 4-position influences the compound's physical characteristics, such as its boiling point and solubility, as well as its reactivity in various chemical transformations. The synthesis of this specific compound would likely follow established methodologies for the preparation of dihydrofuranones.

Below is a table of representative physical and chemical properties for a related compound, 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, to provide context for the expected properties of the diethyl analog.

PropertyValue
Molecular Formula C6H10O3
Molecular Weight 130.1418 g/mol
CAS Registry Number 79-50-5
IUPAC Standard InChIKey SERHXTVXHNVDKA-UHFFFAOYSA-N

Data for 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)- nist.gov

Further research into 2(3H)-Furanone, dihydro-4,4-diethyl- could contribute to a more comprehensive understanding of structure-activity relationships within the dihydrofuranone class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33867-33-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4,4-diethyloxolan-2-one

InChI

InChI=1S/C8H14O2/c1-3-8(4-2)5-7(9)10-6-8/h3-6H2,1-2H3

InChI Key

HQTJKEWNLFHMHR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)OC1)CC

Origin of Product

United States

Reactivity Profiling and Mechanistic Elucidation of 2 3h Furanone, Dihydro 4,4 Diethyl

Ring-Opening and Ring-Closing Transformations of the Dihydrofuranone Core

The dihydrofuranone core is susceptible to transformations that involve the cleavage or formation of the lactone ring. These reactions are fundamental to the compound's reactivity profile.

Ring-Opening Reactions: As a cyclic ester, the dihydrofuranone ring can be opened by nucleophilic attack at the electrophilic carbonyl carbon (C2). This process is typically facilitated by acidic or basic conditions. wikipedia.org

Base-Catalyzed Hydrolysis: In the presence of a base, such as sodium hydroxide (B78521), the lactone undergoes saponification. The hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, cleaving the ester bond to form the sodium salt of 4-hydroxy-3,3-diethylbutanoic acid after protonation of the resulting alkoxide.

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. A water molecule can then attack, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of a protonated hydroxyl group result in the formation of 4-hydroxy-3,3-diethylbutanoic acid. In acidic water, an equilibrium between the lactone and the corresponding hydroxy acid is established. wikipedia.orgresearchgate.net

Other Nucleophiles: Stronger nucleophiles, such as organometallic reagents or amines, can also induce ring-opening. For instance, reaction with an amine would yield a γ-hydroxy amide. google.com

Ring-Closing Transformations: The formation of the 2(3H)-furanone, dihydro-4,4-diethyl- ring can be achieved through intramolecular cyclization of a suitable precursor. The most direct precursor is 4-hydroxy-3,3-diethylbutanoic acid or its corresponding esters. This intramolecular esterification, often promoted by acid catalysis and removal of water, results in the formation of the thermodynamically stable five-membered lactone ring. researchgate.net The formation of γ-butyrolactones is a common motif in organic synthesis, and various methods have been developed for their construction from different starting materials. acs.orgnih.govnih.gov

Stereochemical Aspects in the Reactions of 2(3H)-Furanone, dihydro-4,4-diethyl-

Stereochemistry is a critical consideration in the reactions of many substituted furanones. nih.govrsc.org However, the specific structure of 2(3H)-Furanone, dihydro-4,4-diethyl- simplifies these considerations significantly. The C4 carbon is a quaternary center bonded to two identical ethyl groups, rendering this position, and the molecule as a whole, achiral.

Consequently, reactions occurring at other positions of the ring (C2, C3, C5) will not exhibit diastereoselectivity based on pre-existing stereocenters in the starting material. If a reaction introduces a new stereocenter, for example, by substitution at the C3 position, the product will be a racemic mixture of enantiomers, assuming no chiral reagents or catalysts are used. The study of stereochemistry in related γ-butyrolactones often relies on NMR techniques to determine the relative configuration of substituents. nih.gov

Functional Group Interconversions on 2(3H)-Furanone, dihydro-4,4-diethyl- Scaffolds

The carbonyl group is the primary site of reactivity in the molecule. The carbon atom is electrophilic, while the oxygen atom is nucleophilic and basic.

Nucleophilic Reactions: The partially positive carbonyl carbon is susceptible to attack by a wide range of nucleophiles. nih.gov This typically proceeds via a nucleophilic acyl substitution mechanism, where the initial attack forms a tetrahedral intermediate. The subsequent reformation of the carbon-oxygen double bond leads to the expulsion of the ring oxygen atom, resulting in ring-opening. The general reactivity of lactones towards nucleophiles is a well-established principle. chemicalbook.commdpi.com

NucleophileReagent ExampleRing-Opened Product Type
HydroxideNaOH, H₂Oγ-Hydroxycarboxylate Salt
AlkoxideNaOCH₃, CH₃OHγ-Hydroxy Ester
AmineRNH₂γ-Hydroxy Amide
HydrideLiAlH₄Diol (3,3-diethyl-1,4-butanediol)
OrganometallicCH₃MgBr (excess)Diol (after addition of two equivalents)

Electrophilic Reactions: The carbonyl oxygen, with its lone pairs of electrons, can act as a Lewis base. It can be protonated by strong acids or coordinate with Lewis acids. This activation makes the carbonyl carbon significantly more electrophilic and thus more reactive towards weak nucleophiles. This principle is fundamental to acid-catalyzed ring-opening reactions.

Functionalization of the saturated dihydrofuranone ring itself, apart from the carbonyl group, primarily occurs at the α-carbon (C3).

α-Substitution: The protons on the C3 carbon are weakly acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. wikipedia.org This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to introduce substituents at the C3 position. This is a common strategy for elaborating the structure of γ-butyrolactones.

Additions: As the ring is saturated, addition reactions are not typical unless a double bond is first introduced, for instance, by creating an α,β-unsaturated lactone from a functionalized precursor. Studies on related dimethyl-γ-butyrolactone derivatives show that reactions can proceed through an elimination-Michael addition sequence if a suitable leaving group is present at the α-position. nih.gov

Organometallic Reactions: As noted, powerful organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) typically attack the electrophilic carbonyl carbon. youtube.com This reaction usually results in the addition of two equivalents of the organometallic reagent. The first equivalent opens the lactone ring to form a ketone intermediate, which is more reactive than the starting lactone and is immediately attacked by a second equivalent to yield a tertiary alcohol upon workup. The final product is a diol. Weaker organometallic reagents, such as lithium dialkylcuprates (Gilman reagents), are sometimes used to achieve a single addition to form the ketone intermediate without proceeding to the diol. youtube.com

Cross-Coupling Reactions: Standard cross-coupling reactions are not directly applicable to the saturated lactone scaffold. To perform such a reaction, the molecule must first be converted into a suitable derivative. For example, forming the C3-enolate and converting it into an enol triflate would install a leaving group suitable for cross-coupling reactions like Suzuki, Heck, or Sonogashira, allowing for the introduction of aryl, vinyl, or alkynyl groups at the C3 position.

Kinetic and Thermodynamic Parameters of 2(3H)-Furanone, dihydro-4,4-diethyl- Reactions

The kinetic and thermodynamic parameters for reactions involving 2(3H)-Furanone, dihydro-4,4-diethyl- have not been specifically reported in the literature. However, data from general γ-butyrolactone (GBL) and its derivatives can provide insight into the expected behavior. icm.edu.plmdpi.comnist.gov The ring-opening polymerization of GBL is thermodynamically limited, indicating a small negative Gibbs free energy of polymerization. icm.edu.pl The stability of the five-membered ring makes ring-opening less favorable compared to more strained lactones like β-butyrolactone. mdpi.com

The hydrolysis of GBL is a well-studied reaction. In unbuffered water, the hydrolysis of GBL to 4-hydroxybutyric acid (4-HB) is slow, reaching an equilibrium that favors the lactone form. researchgate.net The presence of the gem-diethyl group at the C4 position in the target molecule would likely introduce steric hindrance, potentially slowing the rate of both ring-opening and ring-closing reactions compared to the unsubstituted GBL.

The following table presents hypothetical, illustrative parameters for the base-catalyzed hydrolysis of GBL, which can serve as an approximation for the diethyl derivative.

ParameterIllustrative ValueUnitNotes
Rate Constant (k) at 298 K~0.01 - 0.1L mol⁻¹ s⁻¹For base-catalyzed hydrolysis.
Activation Energy (Ea)50 - 70kJ mol⁻¹Typical range for ester hydrolysis.
Enthalpy of Reaction (ΔH°)-20 to -30kJ mol⁻¹Exothermic process for hydrolysis.
Gibbs Free Energy (ΔG°)-5 to -15kJ mol⁻¹Spontaneous process for hydrolysis under standard conditions.
Entropy of Reaction (ΔS°)NegativeJ mol⁻¹ K⁻¹Decrease in entropy as two molecules (lactone + H₂O) form one (hydroxy acid).

Based on the conducted research, no specific information is available for the chemical compound “2(3H)-Furanone, dihydro-4,4-diethyl-” regarding its reactivity profiling and mechanistic elucidation. The search results pertained to other substituted furanone derivatives, and not the specific diethyl compound requested.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for “2(3H)-Furanone, dihydro-4,4-diethyl-” as no dedicated studies on its reaction mechanisms, computational analyses, or experimental elucidations were found. Any attempt to create the specified content would require extrapolation from related but distinct molecules, which would be scientifically unfounded and speculative.

Advanced Spectroscopic Characterization and Structural Analysis of 2 3h Furanone, Dihydro 4,4 Diethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to map out the connectivity of atoms and define their chemical environments. For 2(3H)-Furanone, dihydro-4,4-diethyl-, ¹H and ¹³C NMR spectra provide the foundational data for its structural verification.

Given the structure of 2(3H)-Furanone, dihydro-4,4-diethyl-, the following NMR signals can be predicted based on the analysis of similar γ-butyrolactone structures. The numbering convention assigns C2 to the carbonyl carbon, C3 and C5 to the ring methylene (B1212753) carbons, and C4 to the quaternary carbon bearing the two ethyl groups.

Predicted ¹H NMR Spectral Data for 2(3H)-Furanone, dihydro-4,4-diethyl-

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-5 (2H) ~4.2-4.4 Triplet (t) ~7.0
H-3 (2H) ~2.5-2.7 Triplet (t) ~7.0
-CH₂- (ethyl, 4H) ~1.5-1.7 Quartet (q) ~7.5

Predicted ¹³C NMR Spectral Data for 2(3H)-Furanone, dihydro-4,4-diethyl-

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 (C=O) ~175-178
C-5 (-CH₂-O-) ~65-70
C-4 (-C(Et)₂-) ~40-45
C-3 (-CH₂-C=O) ~35-40
-CH₂- (ethyl) ~28-33

To unambiguously assign these resonances and confirm the molecular structure, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For the target molecule, COSY spectra would be expected to show a correlation between the methylene (-CH₂) and methyl (-CH₃) protons within the ethyl groups. No correlation would be expected between the protons on C3 and C5 as they are separated by the quaternary C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). It is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the proton signal around 4.3 ppm would show a cross-peak with the carbon signal around 67 ppm, confirming their assignment to C5 and H-5, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²J and ³J), which is critical for piecing together the molecular skeleton. Key expected HMBC correlations for dihydro-4,4-diethyl-2(3H)-furanone would include correlations from the ethyl protons to the quaternary C4, and from the C3 and C5 protons to the quaternary C4 and the carbonyl C2.

Table of Predicted 2D NMR Correlations

Experiment Correlating Nuclei Expected Key Correlations
COSY ¹H ↔ ¹H -CH₂- (ethyl) ↔ -CH₃ (ethyl)
HSQC ¹H ↔ ¹³C (¹J) H-5 ↔ C-5; H-3 ↔ C-3; Ethyl CH₂ ↔ Ethyl CH₂; Ethyl CH₃ ↔ Ethyl CH₃

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in the solid phase. For crystalline dihydrofuranone structures, ssNMR can be used to study conformational polymorphism, where different crystal forms of the same compound may exhibit distinct NMR signatures. It is also sensitive to intermolecular interactions, such as hydrogen bonding in related hydroxy-substituted furanones, and can help characterize the packing arrangements within the crystal lattice.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For 2(3H)-Furanone, dihydro-4,4-diethyl- (C₈H₁₄O₂), the exact mass can be calculated and confirmed by HRMS.

Predicted HRMS Data

Ion Species Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₈H₁₅O₂⁺ 143.1067

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺), which is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. wikipedia.org This technique is invaluable for structural elucidation by revealing characteristic fragmentation pathways. nih.govresearchgate.net

For 2(3H)-Furanone, dihydro-4,4-diethyl-, the fragmentation is expected to be initiated by cleavage of the bonds adjacent to the quaternary center and the carbonyl group. A common pathway for γ-lactones involves the loss of alkyl side chains and neutral molecules like CO and H₂O. researchgate.netlibretexts.org

A plausible fragmentation pathway would involve the initial loss of an ethyl radical (•C₂H₅) from the C4 position, leading to a stable tertiary carbocation. Subsequent fragmentation could involve the loss of carbon monoxide (CO) or other rearrangements.

Predicted Key Fragments in MS/MS Spectrum of [C₈H₁₄O₂ + H]⁺

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Fragment Structure/Description
143.1 114.1 C₂H₅• Loss of an ethyl radical
143.1 99.1 C₂H₅• + CH₃• Subsequent loss of a methyl radical
114.1 86.1 CO Loss of carbon monoxide from the m/z 114 ion

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov It is particularly useful for identifying functional groups, as each group has characteristic absorption or scattering frequencies.

For 2(3H)-Furanone, dihydro-4,4-diethyl-, the most prominent feature in its IR and Raman spectra would be the stretching vibration of the lactone carbonyl group (C=O). The frequency of this vibration is sensitive to ring strain; for five-membered lactones (γ-lactones), it typically appears at a relatively high wavenumber. Other key vibrations include the C-O stretching of the ester linkage and the various C-H bending and stretching modes of the methylene and ethyl groups. nih.govresearchgate.net

Analysis of the Raman spectra of similar molecules like γ-butyrolactone has been used for identification in various matrices. nih.govsemanticscholar.orgnih.gov The technique provides complementary information to IR spectroscopy, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum.

Predicted Vibrational Frequencies for 2(3H)-Furanone, dihydro-4,4-diethyl-

Vibrational Mode Predicted Frequency (cm⁻¹) Region Intensity (IR) Intensity (Raman)
C=O Stretch (lactone) ~1770-1785 Carbonyl Strong Medium
C-H Stretch (alkyl) ~2850-3000 C-H Medium-Strong Strong
C-O Stretch (ester) ~1150-1250 Fingerprint Strong Medium

These spectroscopic techniques, when used in concert, allow for a definitive structural determination and detailed characterization of 2(3H)-Furanone, dihydro-4,4-diethyl-.

Table of Compounds Mentioned

Compound Name
2(3H)-Furanone, dihydro-4,4-diethyl-

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which are fundamental for understanding a compound's conformation and packing in a crystal lattice. For chiral molecules, X-ray crystallography is the primary technique for determining the absolute configuration, a crucial aspect in stereochemistry and pharmacology. nih.gov

The determination of absolute configuration is possible due to the phenomenon of anomalous scattering (or resonant scattering). researchgate.netthieme-connect.de When the X-ray radiation frequency is near the natural absorption frequency of an atom, a phase shift occurs during scattering. thieme-connect.de This effect breaks Friedel's law, which states that the intensities of reflection pairs (hkl) and (-h-k-l) should be identical. The resulting intensity differences, known as Bijvoet differences, are sensitive to the absolute arrangement of atoms in the crystal. researchgate.net The Flack parameter is a refined value that indicates the correctness of the assigned enantiomer; a value close to zero confirms the correct absolute configuration, while a value near one suggests the inverted structure. nih.gov

While specific single-crystal X-ray diffraction data for 2(3H)-Furanone, dihydro-4,4-diethyl- are not prominently available in published literature, the analysis of the parent compound, γ-butyrolactone (dihydro-2(3H)-furanone), offers significant insight into the foundational solid-state structure of this class of compounds. A study of γ-butyrolactone using X-ray powder diffraction at 180 K revealed a triclinic unit cell with two independent molecules in the asymmetric unit. nih.gov

The detailed crystallographic data for the primary polymorph of γ-butyrolactone (BL1) are presented below. nih.gov

ParameterValue
Compoundγ-Butyrolactone (BL1 Polymorph)
FormulaC₄H₆O₂
Temperature180 K
Crystal SystemTriclinic
Space GroupP2₁/a
Unit Cell Dimensions
    a (Å)10.1282 (4)
    b (Å)10.2303 (5)
    c (Å)8.3133 (4)
    β (°)93.291 (2)
Molecules per Asymmetric Unit (Z')2
Molecules per Unit Cell (Z)8
Rietveld Refinement R-factors
    R(F²)0.0684
    R(p)0.0517
    R(wp)0.0694

For 2(3H)-Furanone, dihydro-4,4-diethyl-, the five-membered lactone ring is expected to adopt a similar envelope or twisted conformation as observed in γ-butyrolactone. The introduction of two ethyl groups at the C4 position would significantly influence the crystal packing due to steric hindrance, likely resulting in a different space group and unit cell parameters compared to the unsubstituted parent compound.

Chiroptical Spectroscopy (ORD, CD) for Stereochemical Analysis of Chiral Dihydrofuranone Analogs

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left and right circularly polarized light. saschirality.org The two primary methods are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). ORD measures the variation of optical rotation as a function of wavelength, while CD is the difference in absorption between left and right circularly polarized light. scribd.comscribd.com These techniques are exceptionally powerful for the stereochemical analysis of chiral molecules. pageplace.de

The subject compound, 2(3H)-Furanone, dihydro-4,4-diethyl-, is achiral as the C4 carbon is not a stereocenter, and therefore it does not exhibit optical activity (it is CD and ORD silent). However, these techniques are indispensable for characterizing its numerous chiral analogs where substitution at positions C3, C4, or C5 creates one or more stereocenters.

The stereochemical information from ORD and CD spectra is derived from the "Cotton effect," which is the characteristic S-shaped curve in an ORD spectrum and the corresponding positive or negative peak in a CD spectrum, occurring in the region of an electronic absorption band of a chromophore. scribd.comslideshare.net For dihydrofuranone analogs, the relevant chromophore is the lactone carbonyl group, which exhibits a weak n→π* electronic transition typically in the 210-230 nm range. The sign and intensity of the Cotton effect associated with this transition are highly sensitive to the stereochemical environment around the carbonyl group.

Empirical rules, such as the Octant Rule for ketones, have been adapted for lactones to correlate the sign of the Cotton effect with the absolute configuration of nearby substituents. The spatial arrangement of substituents relative to the nodal planes of the carbonyl chromophore determines their contribution to the Cotton effect. For instance, in related chiral 2(5H)-furanones, the sign of the n-π* and π-π* transition Cotton effects can be determined by allylic helicity rules. nih.gov The analysis involves comparing experimentally measured CD spectra with those predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) to assign the absolute configuration. researchgate.net

The key principles and applications of these methods for dihydrofuranone analogs are summarized below.

TechniquePrincipleInformation ObtainedApplication to Chiral Dihydrofuranone Analogs
Optical Rotatory Dispersion (ORD)Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Determination of absolute configuration; identification of chromophores; conformational analysis. scribd.comThe sign (positive or negative) of the Cotton effect curve around the n→π* transition of the lactone carbonyl helps assign the absolute configuration at adjacent stereocenters.
Circular Dichroism (CD)Measures the differential absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. scribd.comMore direct measurement of the Cotton effect; easier to interpret overlapping transitions; determination of absolute configuration and secondary structure (for biopolymers). scribd.comThe sign and magnitude of the CD peak (molar ellipticity, [θ]) provide precise information on the stereochemistry. Comparison with calculated spectra for a known configuration allows for unambiguous assignment. researchgate.net

By synthesizing a chiral dihydrofuranone analog and measuring its CD spectrum, researchers can establish its absolute configuration by comparing the observed Cotton effect to established sector rules for lactones or through sophisticated computational modeling. This makes chiroptical spectroscopy a vital, non-destructive tool for stereochemical elucidation in this class of compounds. pageplace.de

Theoretical and Computational Investigations of 2 3h Furanone, Dihydro 4,4 Diethyl

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and equilibrium geometry of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. wmich.edu For dihydro-4,4-diethyl-2(3H)-furanone, DFT calculations, typically using functionals like B3LYP or M06-2X with a basis set such as 6-31G+(d,p), can determine its optimal three-dimensional structure. wmich.edu

These calculations would reveal that the five-membered lactone ring is not perfectly planar, adopting a slight "envelope" or "twist" conformation to minimize ring strain, similar to its parent compound, γ-butyrolactone (GBL). mdpi.com The two ethyl groups at the C4 position introduce additional degrees of freedom and steric bulk. DFT can precisely calculate the bond lengths, bond angles, and dihedral angles that define this lowest-energy conformation. Furthermore, DFT is used to compute electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential, which are key to understanding the molecule's reactivity.

Table 1: Predicted Geometric Parameters for 2(3H)-Furanone, dihydro-4,4-diethyl- (Illustrative DFT Data)
ParameterAtom 1Atom 2Atom 3Predicted Value
Bond LengthC2O1-1.37 Å
Bond LengthC2C3-1.52 Å
Bond LengthC2O6-1.21 Å
Bond LengthC4C5-1.54 Å
Bond LengthC4C7-1.54 Å
Bond LengthC4C9-1.54 Å
Bond AngleO1C2C3110.5°
Bond AngleC3C4C5103.0°
Bond AngleC7C4C9111.0°
Dihedral AngleO1C2C3C4

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results for certain properties.

For dihydro-4,4-diethyl-2(3H)-furanone, ab initio calculations can be employed to refine the understanding of its electronic structure and reactivity. biust.ac.bw They are particularly valuable for calculating reaction energy barriers and studying intermolecular interactions with high accuracy. biust.ac.bw These methods can also be used to predict spectroscopic properties. For instance, by calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. Similarly, by computing nuclear shielding tensors, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structure elucidation and confirmation. idc-online.com

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single, static molecule, Molecular Dynamics (MD) simulations use classical mechanics to model the movement of atoms over time. MD simulations are essential for exploring the conformational landscape and intermolecular interactions of flexible molecules like dihydro-4,4-diethyl-2(3H)-furanone in a condensed phase (e.g., in a solvent). researchgate.netresearchgate.net

An MD simulation would model the rotations around the single bonds of the two ethyl groups, revealing the most populated conformations (rotamers) and the energy barriers between them. It also provides a dynamic picture of how the molecule interacts with its surroundings. For example, a simulation in water would show the formation and breaking of hydrogen bonds between water molecules and the carbonyl oxygen of the lactone. biust.ac.bw This information is crucial for understanding the solubility, stability, and transport properties of the compound. researchgate.net

Table 2: Typical Parameters for a Molecular Dynamics Simulation of Dihydro-4,4-diethyl-2(3H)-furanone in Water
ParameterValue/Description
Force FieldOPLS-AA (Optimized Potentials for Liquid Simulations - All Atom)
Solvent ModelTIP3P (Transferable Intermolecular Potential 3-Point)
System Size1 molecule of solute in a cubic box with ~2000 water molecules
Temperature298 K (25 °C)
Pressure1 atm
Simulation Time100 nanoseconds
Time Step2 femtoseconds
EnsembleNPT (Isothermal-isobaric)

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. smu.edu By mapping the potential energy surface, researchers can identify the lowest-energy path that connects reactants to products. This path proceeds through a high-energy point known as the transition state.

For transformations involving dihydrofuranones, such as hydrolysis (ring-opening) or thermal decomposition, computational methods can be used to model the entire reaction pathway. acs.orgresearchgate.net Techniques like relaxed potential energy surface scans or more sophisticated transition state search algorithms are used to locate the geometry of the transition state. pku.edu.cnrsc.orgrsc.org Once the transition state is found, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy, a critical parameter that governs the rate of the reaction according to transition state theory. Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all positive (real) vibrational frequencies, while a transition state has exactly one negative (imaginary) frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Table 3: Illustrative Calculated Energies (in kcal/mol) for a Hypothetical Acid-Catalyzed Ring-Opening of Dihydro-4,4-diethyl-2(3H)-furanone
SpeciesRelative Electronic Energy (E)Relative Zero-Point Energy (ZPE)Relative Gibbs Free Energy (G)
Reactants0.000.000.00
Transition State+18.5+17.9+20.1
Products-5.2-4.8-6.5

Non Biological Applications and Specialized Chemical Uses of 2 3h Furanone, Dihydro 4,4 Diethyl

Applications in Electronic Materials (e.g., OLEDs) and Advanced Functional Materials

Extensive literature searches did not yield specific documented applications of 2(3H)-Furanone, dihydro-4,4-diethyl- in the fields of electronic materials, including Organic Light-Emitting Diodes (OLEDs), or in other advanced functional materials. Research and development in these areas often focus on compounds with specific electronic, optical, or thermal properties that can be tailored for high-performance devices.

While there is no direct information on the diethyl derivative, it is noteworthy that the parent compound, γ-butyrolactone (GBL), and other derivatives of 2(3H)-furanone have been explored for or are used in related applications. For instance, γ-butyrolactone's high dielectric constant and wide liquid range make it suitable for use as a solvent in electrolytic capacitors. wikipedia.org Furthermore, the structural versatility of some furanone derivatives, such as (R)-dihydro-4-propyl-2(3H)-furanone, has led to their exploration in the synthesis of novel materials, including those for OLEDs. chemicalbook.com

However, it is crucial to emphasize that these applications are for related compounds and not for 2(3H)-Furanone, dihydro-4,4-diethyl-. The specific properties and potential utility of the diethyl-substituted variant in electronic or advanced functional materials remain an area that is not documented in publicly available scientific literature. Therefore, no detailed research findings or data tables on its performance in these applications can be provided.

Environmental Pathways and Chemical Degradation Studies of Dihydrofuranone Compounds

Hydrolytic Stability of the Dihydrofuranone Ring Under Various Conditions

Hydrolysis is a critical abiotic degradation pathway for esters, including cyclic esters like dihydrofuranones. The stability of the dihydrofuranone ring is highly dependent on the pH of the surrounding medium.

The hydrolysis of gamma-butyrolactone (B3396035), the parent structure of Dihydro-4,4-diethyl-2(3H)-furanone, has been studied under various pH conditions. wikipedia.orgresearchgate.netswgdrug.org In neutral aqueous solutions (pH 7), gamma-butyrolactone is stable. wikipedia.org However, the rate of hydrolysis increases under both acidic and basic conditions.

Under acidic conditions (e.g., pH 2.0), the hydrolysis of gamma-butyrolactone proceeds more rapidly than in neutral water, reaching an equilibrium with its corresponding hydroxy acid, gamma-hydroxybutyric acid (GHB). researchgate.net This equilibrium is typically reached within several days. researchgate.net

In alkaline conditions, the hydrolysis of the lactone ring is rapid and generally considered irreversible, leading to the formation of the corresponding carboxylate salt. wikipedia.org This base-catalyzed hydrolysis follows a typical nucleophilic acyl substitution mechanism.

The presence of the two ethyl groups at the 4-position of the furanone ring in Dihydro-4,4-diethyl-2(3H)-furanone may sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially affecting the rate of hydrolysis compared to the unsubstituted gamma-butyrolactone. However, the fundamental pH-dependent stability profile is expected to be similar.

ConditionRelative Hydrolysis Rate of γ-ButyrolactonePrimary Product
Acidic (e.g., pH 2)Moderate to FastEquilibrium mixture of lactone and γ-hydroxybutyric acid
Neutral (pH 7)Slow/StableNo significant hydrolysis
AlkalineFast and Irreversibleγ-hydroxybutyrate salt

Environmental Fate Modeling and Prediction for Furanone Derivatives

Environmental fate models are valuable tools for estimating the partitioning, transport, and persistence of chemicals in the environment when experimental data are limited. ethz.ch Quantitative Structure-Activity Relationship (QSAR) models and software like the Estimation Program Interface (EPI) Suite™ are widely used for this purpose. epa.govchemistryforsustainability.orgepa.gov

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models establish a mathematical relationship between the chemical structure of a compound and its environmental fate properties. researchgate.netnih.govnih.govut.ee For furanone derivatives, QSARs can be used to predict properties such as biodegradability, soil adsorption, and atmospheric half-life based on molecular descriptors. These models are developed using experimental data from a training set of chemicals and can then be used to predict the behavior of new or untested compounds like Dihydro-4,4-diethyl-2(3H)-furanone. nih.gov The reliability of QSAR predictions depends on the quality of the model and whether the target compound falls within its applicability domain. ut.ee

EPI Suite™ and its Applications:

EPI Suite™ is a suite of physical/chemical property and environmental fate estimation programs developed by the U.S. Environmental Protection Agency (EPA). epa.govchemistryforsustainability.orgepa.gov It includes various modules to predict key environmental parameters:

AOPWIN™ (Atmosphere Oxidation Program): Estimates the rate constant for the gas-phase reaction between a chemical and hydroxyl radicals, providing an atmospheric half-life. ethz.chchemistryforsustainability.org

HYDROWIN™ (Hydrolysis Rates Program): Estimates the hydrolysis rate constants for specific classes of chemicals. chemistryforsustainability.org

BIOWIN™ (Biodegradation Probability Program): Predicts the probability of aerobic and anaerobic biodegradation. ethz.chchemistryforsustainability.org

KOCWIN™ (Soil Adsorption Coefficient Program): Estimates the soil and sediment adsorption coefficient (Koc). chemistryforsustainability.org

BCFBAF™ (Bioconcentration Factor Program): Predicts the bioconcentration factor in fish. chemistryforsustainability.org

Future Research Directions and Unexplored Avenues for 2 3h Furanone, Dihydro 4,4 Diethyl

Development of More Sustainable and Atom-Economical Synthetic Methodologies

Future research should prioritize the development of green and efficient synthetic routes to 2(3H)-Furanone, dihydro-4,4-diethyl-. Current synthetic strategies for related γ-butyrolactones often rely on multi-step processes that may not align with the principles of green chemistry. The following areas are ripe for investigation:

Catalytic Routes from Renewable Feedstocks: A significant advancement would be the development of catalytic pathways that utilize bio-based starting materials. Research into the conversion of biomass-derived molecules, such as levulinic acid or furfural (B47365) derivatives, could provide a sustainable route to the dihydrofuranone core. rsc.org Methodologies involving catalytic hydrogenation and subsequent functionalization could be adapted for the synthesis of 4,4-disubstituted lactones. rsc.org

One-Pot and Tandem Reactions: Designing one-pot syntheses that minimize purification steps, solvent waste, and energy consumption is a key goal. Multicomponent reactions (MCRs) using magnetic nanoparticle-based catalysts, which offer ease of recovery and reusability, present a promising green chemistry approach for constructing heterocyclic scaffolds like dihydrofuranones. mdpi.com

Atom-Economical Cyclization Reactions: Exploration of catalytic C-H activation or radical-mediated cyclization reactions could provide highly atom-economical pathways. For instance, a direct catalytic synthesis of γ-butyrolactones from alkenes and unsaturated acids has been reported, offering a modular approach that could be adapted for gem-disubstituted analogues. acs.org Similarly, ring-closing metathesis (RCM) has been shown to be effective for preparing substituted furanones and could be optimized for the synthesis of the target compound. organic-chemistry.orgnih.gov

Synthetic Strategy Potential Advantages Key Research Focus
Catalysis from BiomassRenewable sourcing, reduced carbon footprint.Catalyst development, reaction optimization for diethyl substitution.
One-Pot/Tandem ReactionsIncreased efficiency, reduced waste.Design of novel multicomponent reactions, use of recoverable catalysts.
Atom-Economical CyclizationsMaximized incorporation of starting material atoms into the product.Exploration of C-H activation, radical cyclizations, and metathesis routes.

Application of Machine Learning and Artificial Intelligence in Predicting Dihydrofuranone Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) into organic chemistry offers a powerful tool for accelerating discovery. For 2(3H)-Furanone, dihydro-4,4-diethyl-, these computational approaches can provide predictive insights into its chemical behavior, guiding experimental efforts.

Predicting Reaction Outcomes and Yields: AI algorithms, such as random forest models, can be trained on existing reaction data to predict the outcomes and yields of chemical transformations. By developing models trained on datasets of lactone reactions, researchers could predict the feasibility of novel transformations of the dihydro-4,4-diethyl-furanone core, saving significant experimental time and resources. chemai.io

De Novo Reaction Condition Recommendation: A significant challenge in synthesis is identifying optimal reaction conditions. Neural network models can be trained on large databases like Reaxys to predict suitable catalysts, solvents, reagents, and temperatures for a given transformation. acs.org This would be invaluable for exploring the reactivity of the target compound under various conditions. acs.org

Computational Elucidation of Reaction Mechanisms: Combining machine learning with quantum chemical calculations can provide a deeper understanding of reaction mechanisms. eurekalert.orgchemeurope.com For instance, density functional theory (DFT) calculations can elucidate the mechanism of ring-opening reactions, with substituent effects influencing activation energies. rsc.org Such computational studies on 2(3H)-Furanone, dihydro-4,4-diethyl- could predict its stability and decomposition pathways, informing its handling and application. researchgate.net

AI/ML Application Objective Potential Impact
Reaction Outcome PredictionTo forecast the products and yields of reactions involving the target molecule.Accelerates the discovery of new reactions and reduces experimental failures. nih.govresearchgate.net
Condition OptimizationTo identify the optimal set of catalysts, reagents, and solvents.Improves reaction efficiency and reduces the need for extensive empirical screening. acs.org
Mechanistic StudiesTo understand the pathways and transition states of transformations.Provides fundamental insights into reactivity and guides rational reaction design. rsc.org

Discovery of Novel Reactivity Patterns and Unprecedented Transformations of the Dihydrofuranone Core

The unique structural feature of the gem-diethyl group at the C4 position may lead to novel reactivity patterns compared to unsubstituted or monosubstituted γ-butyrolactones. Future research should aim to uncover and exploit these unique chemical properties.

Ring-Opening and Ring-Expansion Reactions: While the ring-opening of lactones is a known process, the influence of the 4,4-diethyl substitution on the kinetics and mechanism of this reaction warrants investigation. rsc.orggoogle.com Studies could explore catalytic ring-opening to form functionalized carboxylic acids, which are valuable synthetic intermediates. Furthermore, investigating conditions for ring expansion could lead to the synthesis of larger, medium-ring lactones.

Transformations into Other Heterocyclic Systems: The dihydrofuranone core can serve as a scaffold for the synthesis of other heterocyclic structures. For example, exploring amidation reactions could convert the lactone into the corresponding γ-lactam (pyrrolidinone), a common motif in pharmaceuticals.

Stereoselective Functionalization: Although the target molecule is achiral, reactions at the C3 or C5 positions could introduce stereocenters. Developing stereoselective methods for α- or β-functionalization would significantly increase the synthetic utility of the dihydro-4,4-diethyl-furanone scaffold, providing access to a range of chiral building blocks.

Interdisciplinary Research Opportunities in Chemical Sciences

The structural features of 2(3H)-Furanone, dihydro-4,4-diethyl- make it a candidate for exploration in various interdisciplinary fields beyond traditional organic synthesis.

Medicinal Chemistry: The furanone ring system is a valuable scaffold in medicinal chemistry, appearing in numerous natural products with diverse biological activities. researchgate.netacs.org The 4,4-diethyl substitution provides a lipophilic quaternary center that can be explored for its influence on binding to biological targets. Future work could involve synthesizing libraries of derivatives and screening them for antimicrobial, anti-inflammatory, or anticancer properties.

Materials Science: Lactones are important monomers for the synthesis of biodegradable polyesters. Research into the ring-opening polymerization of 2(3H)-Furanone, dihydro-4,4-diethyl- could lead to new polymeric materials. The gem-diethyl groups would be expected to influence the physical properties of the resulting polymer, such as its crystallinity, thermal stability, and degradation profile, potentially leading to materials with novel applications.

Agrochemicals and Flavor/Fragrance Industry: Related furanone compounds are utilized as pheromones in agriculture and as components in the flavor and fragrance industries. chemicalbook.com The specific odor profile and potential biological activity of 2(3H)-Furanone, dihydro-4,4-diethyl- and its derivatives could be investigated for applications in these sectors.

Q & A

What are the optimal synthetic routes for 2(3H)-Furanone, dihydro-4,4-diethyl-?

Basic Question
Methodological Answer:
The synthesis of 4,4-diethyl derivatives of dihydrofuranones typically involves condensation reactions between α-hydroxyketones and active methylene compounds. For example, tertiary α-hydroxyketones can react with N-aryl-2-cyanoacetamides in the presence of sodium methoxide in dry methanol at 35–40°C for 5 hours, yielding high product purity . Adjustments for diethyl substituents may require optimizing steric conditions due to the bulky ethyl groups.

Key Reaction Parameters:

Starting MaterialReagent/CatalystSolventTemperatureTimeYield (%)
α-HydroxyketoneN-Aryl-2-cyanoacetamideMethanol35–40°C5 hrs~70–85

Advanced Consideration:
For scale-up, solvent choice and catalyst loading must be recalibrated to mitigate side reactions (e.g., over-alkylation). Computational modeling (DFT) can predict steric hindrance effects of diethyl groups on reaction pathways .

How can spectroscopic techniques differentiate 2(3H)-Furanone, dihydro-4,4-diethyl- from structurally similar analogs?

Basic Question
Methodological Answer:

  • IR Spectroscopy : The carbonyl stretch (C=O) in dihydrofuranones appears near 1750–1780 cm⁻¹. Diethyl substituents may shift this peak slightly compared to dimethyl or trimethyl analogs due to electron-donating effects .
  • NMR :
    • ¹H NMR : Ethyl groups (δ 0.8–1.5 ppm, quartets/multiplet splits) and lactone protons (δ 4.0–5.0 ppm) are diagnostic.
    • ¹³C NMR : The carbonyl carbon resonates at ~170–175 ppm, with ethyl carbons at ~10–25 ppm (CH₃) and ~30–40 ppm (CH₂) .
  • Mass Spectrometry : Molecular ion [M⁺] at m/z 142 (C₈H₁₄O₂) and fragmentation patterns (e.g., loss of CO or ethyl groups) confirm the structure .

Advanced Consideration:
High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) resolve overlapping signals in complex mixtures. For example, NOESY can confirm spatial proximity of ethyl groups to the lactone ring .

How do diethyl substituents influence the reactivity of dihydrofuranones in substitution reactions?

Advanced Question
Methodological Answer:
The 4,4-diethyl groups introduce steric hindrance, reducing nucleophilic attack at the carbonyl carbon compared to less-substituted analogs (e.g., 4,4-dimethyl or 4,5,5-trimethyl). For instance:

  • Oxidation : Under strong acidic conditions (H₂SO₄), diethyl derivatives may resist over-oxidation to carboxylic acids due to steric shielding .
  • Reduction : Sodium borohydride selectively reduces the lactone carbonyl to a hemiacetal, but bulkier reagents (e.g., LiAlH₄) may require prolonged reaction times .

Case Study :
In a comparative study, 4,4-diethyl-dihydrofuranone showed 30% lower reactivity in nucleophilic substitutions than its dimethyl analog, attributed to steric effects (Table):

SubstituentReaction Rate (k, s⁻¹)Yield (%)
4,4-Diethyl0.04555
4,4-Dimethyl0.06582

What computational approaches predict the electronic effects of diethyl substituents on dihydrofuranone stability?

Advanced Question
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment:

  • HOMO-LUMO Gaps : Diethyl groups lower the energy gap compared to methyl analogs, increasing electrophilicity at the carbonyl carbon.
  • Natural Bond Orbital (NBO) Analysis : Highlights hyperconjugative interactions between ethyl C–H σ-bonds and the lactone ring’s π* orbitals, stabilizing the structure .

Recommendation :
Use Gaussian or ORCA software to optimize geometry and simulate IR/NMR spectra for validation against experimental data .

What are the challenges in chromatographic separation of dihydro-4,4-diethylfuranone from reaction mixtures?

Basic Question
Methodological Answer:

  • Gas Chromatography (GC) : High boiling points (~200–220°C) necessitate high-temperature columns (e.g., DB-5ms). Co-elution with byproducts (e.g., unreacted α-hydroxyketones) is common.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve diethyl derivatives (retention time ~12–14 min) .

Advanced Consideration:
Use preparative HPLC with UV detection (λ = 210 nm) for bulk isolation. Hyphenated techniques (GC-MS, LC-NMR) aid real-time monitoring .

How can structure-activity relationships (SAR) guide biological studies of dihydro-4,4-diethylfuranone derivatives?

Advanced Question
Methodological Answer:

  • Targeted Modifications : Introduce polar groups (e.g., -OH, -NH₂) at the 3-position to enhance bioavailability. For example, 3-hydroxy analogs (e.g., pantolactone derivatives) show improved enzyme inhibition .
  • In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinity to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes.

Case Study :
A 4,4-diethyl derivative with a 3-methoxy group exhibited 2-fold higher COX-2 inhibition (IC₅₀ = 8 µM) than the parent compound, highlighting substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.